molecular formula C19H23N3O5S2 B2956519 N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851782-79-1

N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2956519
CAS No.: 851782-79-1
M. Wt: 437.53
InChI Key: QATWIFHFWRGYNA-UHFFFAOYSA-N
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Description

N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a chemical compound offered for early-stage research and development purposes. This substance features a complex molecular structure incorporating a 4,5-dihydro-1H-pyrazole (pyrazoline) core, which is a scaffold of significant interest in medicinal chemistry . The structure is further modified with a 4-methoxyphenyl group and dual sulfonamide functionalities, which may influence its physicochemical properties and biological activity. As a specialized research chemical, this product is provided solely for use in laboratory investigations. It is intended for in vitro analysis and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or consumer applications. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific scientific objectives. The product is supplied as-is, and the buyer assumes full responsibility for confirming its identity, purity, and stability upon receipt. For research use only.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-4-29(25,26)21-16-7-5-6-15(12-16)18-13-19(22(20-18)28(3,23)24)14-8-10-17(27-2)11-9-14/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATWIFHFWRGYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes:

  • Methanesulfonyl group : A sulfonyl functional group that enhances solubility and reactivity.
  • Pyrazole ring : A five-membered ring that contributes to the compound's biological activity.
  • Phenyl groups : Substituents that may influence interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C19H21N3O4S2C_{19}H_{21}N_3O_4S_2 with a molecular weight of approximately 421.52 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities.

In Vitro Studies

Recent studies have explored the compound's effects on various biological systems:

  • Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
  • Antioxidant Activity : Molecular docking studies have shown that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In a study involving animal models of inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers and symptoms, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : Preliminary research has suggested that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared with other related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
N-{3-[...] }ModerateSignificantModerate
Compound AHighLowHigh
Compound BLowModerateSignificant

Comparison with Similar Compounds

Substituent Effects on Polarity and Solubility

  • Target Compound vs. : The dual sulfonamide groups in the target compound likely confer higher polarity compared to the methoxyacetyl and 3-nitrophenyl substituents in .
  • Target Compound vs. : The isobutyryl group in increases hydrophobicity (LogP = 1.73), whereas the dual sulfonamides in the target compound enhance hydrophilicity, suggesting better solubility in polar solvents .
  • Hydrogen Bonding (): The 2-hydroxyphenyl group in introduces hydrogen-bonding capacity, which may improve target binding but could also affect metabolic stability through phase II conjugation pathways.

Electronic and Steric Effects

  • 4-Methoxyphenyl vs.
  • Steric Hindrance: The o-tolyl group in creates steric bulk near the pyrazole core, possibly hindering interactions with planar binding sites compared to the less bulky 4-methoxyphenyl group in the target compound.

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